molecular formula C14H8FNO3 B8692494 2-Fluoro-9-oxo-9,10-dihydroacridine-3-carboxylic acid

2-Fluoro-9-oxo-9,10-dihydroacridine-3-carboxylic acid

Cat. No. B8692494
M. Wt: 257.22 g/mol
InChI Key: YIEXTNSOBYJXDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-9-oxo-9,10-dihydroacridine-3-carboxylic acid is a useful research compound. Its molecular formula is C14H8FNO3 and its molecular weight is 257.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-9-oxo-9,10-dihydroacridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-9-oxo-9,10-dihydroacridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H8FNO3

Molecular Weight

257.22 g/mol

IUPAC Name

2-fluoro-9-oxo-10H-acridine-3-carboxylic acid

InChI

InChI=1S/C14H8FNO3/c15-10-5-9-12(6-8(10)14(18)19)16-11-4-2-1-3-7(11)13(9)17/h1-6H,(H,16,17)(H,18,19)

InChI Key

YIEXTNSOBYJXDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3N2)C(=O)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a round bottom flask containing polyphosphoric acid (254 g) at 165-172° C. was added finely ground compound 174D (15.0 g, 55.6 mmol) over 30 min. After the addition was complete, the reaction mixture was stirred for 10 min at 165° C. HPLC indicated that the reaction was complete. While at 165° C., the mixture was slowly added to a mixture of ice and sodium bicarbonate. The pH was adjusted to 3.0 with additional solid sodium bicarbonate, and the resulting mixture was filtered through a medium porosity fritted funnel to give a greenish-yellow paste which was washed with water (3×) and air-dried under vacuum. The resulting paste was rinsed with MeOH into a flask. The paste/MeOH mixture was then sonicated to disperse the paste. DCM was added, and the mixture was concentrated under reduced pressure. The azeotrope procedure was repeated 2× to give 12.0 g (84%) of acridone acid 174E as a yellow solid. HPLC retention time=2.35 min. (Condition A) and LC/MS M+1=258.03. 1H-NMR (500 MHz, DMSO) δ 7.30 (t, 1H, J=7.6 Hz), 7.56 (d, 1H, J=7.6 Hz), 7.78 (t, 1H, J=7.6 Hz), 7.93 (d, 1H, J=11.0 Hz), 8.11 (d, 1H, J=6.1 Hz), 8.22 (d, 1H, J=7.6 Hz), and 12.06 (s, 1H).
[Compound]
Name
polyphosphoric acid
Quantity
254 g
Type
reactant
Reaction Step One
Name
compound 174D
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
84%

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